molecular formula C10H9FO2 B8792684 Methyl 2-(4-fluorophenyl)acrylate

Methyl 2-(4-fluorophenyl)acrylate

Cat. No.: B8792684
M. Wt: 180.17 g/mol
InChI Key: BDVRUQFTBIASPT-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluorophenyl)acrylate is an α,β-unsaturated ester characterized by a fluorophenyl group at the β-position of the acrylate backbone. For example, the structurally similar 2-acetylphenyl (2E)-3-(4-fluorophenyl)acrylate (reported in ) shares the 4-fluorophenylacrylic core and serves as a key intermediate in synthesizing bioactive molecules such as styrylchromones and pentadienones . The fluorine substituent enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, which is critical in pharmaceutical and materials science applications .

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

methyl 2-(4-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C10H9FO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-6H,1H2,2H3

InChI Key

BDVRUQFTBIASPT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)C1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural features, molecular weights, and substituent effects of Methyl 2-(4-fluorophenyl)acrylate and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
This compound C₁₀H₉FO₂ 180.18 (theoretical) 4-Fluorophenyl, acrylate ester Electron-withdrawing F, planar acrylate group
Methyl 2-((4-fluorophenyl)(trifluoromethylthio)methyl)acrylate C₁₂H₁₀F₄SO₂ 294.30 4-Fluorophenyl, trifluoromethylthio Enhanced lipophilicity, potential metabolic stability
Ethyl 2-(4-chlorophenyl)-3-(2,4-difluorophenoxy)acrylate C₁₇H₁₂ClF₂O₃ 346.73 4-Chlorophenyl, 2,4-difluorophenoxy Dual halogenation, steric hindrance
Methyl 2-[(4-chlorophenyl)(hydroxy)methyl]acrylate C₁₁H₁₁ClO₃ 226.66 4-Chlorophenyl, hydroxymethyl Polar hydroxyl group, hydrogen bonding capability
Methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate C₁₉H₁₇BrO₄ 413.24 4-Bromo-2-formylphenoxy, 4-methylphenyl Bulky substituents, dihedral angle 82.9° between aryl rings

Key Observations:

  • Substituent Effects: The 4-fluorophenyl group (as in the target compound) offers a balance of electron withdrawal and moderate steric bulk, contrasting with bulkier groups like trifluoromethylthio or bromo-formylphenoxy , which significantly increase molecular weight and steric hindrance.
  • Planarity and Reactivity: The acrylate backbone in this compound is expected to adopt a planar conformation, similar to phenyl acrylates reported in and , facilitating conjugation and π-π stacking interactions .
  • Crystal Packing: Analogues like Methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate stabilize their crystal structures via C–H···O hydrogen bonds and π-π interactions (centroid distance: 3.984 Å), a feature likely shared by the fluorophenyl variant .

Stability and Reactivity

  • Metabolic Stability: The trifluoromethylthio group in Methyl 2-((4-fluorophenyl)(trifluoromethylthio)methyl)acrylate improves metabolic stability compared to non-fluorinated analogues .
  • Hydrolytic Sensitivity: Esters with hydroxyl or acetoxy groups (e.g., methyl 2-(acetoxy(4-chlorophenyl)methyl)acrylate) are prone to hydrolysis, necessitating careful storage at 2–8°C .

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